(3R)-oxolan-3-ylmethanamine hydrochloride

Chiral Analysis Enantiomeric Purity Absolute Configuration

Select (3R)-oxolan-3-ylmethanamine hydrochloride for asymmetric synthesis programs where stereochemistry is non-negotiable. The defined (R)-configuration at the oxolane 3-position ensures reproducible molecular geometry essential for SAR studies and computational modeling. Substituting with the racemate (CAS 184950-35-4) introduces confounding (S)-enantiomer, compromising potency data and selectivity profiles. Supplied as a stable hydrochloride salt at ≥97% purity, this chiral building block is validated for PROTAC linker construction and kinase inhibitor scaffolds. Choose the single enantiomer—your biological data depends on it.

Molecular Formula C5H12ClNO
Molecular Weight 137.61
CAS No. 1400744-17-3
Cat. No. B3024274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-oxolan-3-ylmethanamine hydrochloride
CAS1400744-17-3
Molecular FormulaC5H12ClNO
Molecular Weight137.61
Structural Identifiers
SMILESC1COCC1CN.Cl
InChIInChI=1S/C5H11NO.ClH/c6-3-5-1-2-7-4-5;/h5H,1-4,6H2;1H/t5-;/m1./s1
InChIKeyLZHYUVOFRJAJKS-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification for (3R)-oxolan-3-ylmethanamine hydrochloride (CAS 1400744-17-3) as a Chiral Building Block


(3R)-oxolan-3-ylmethanamine hydrochloride (CAS 1400744-17-3) is a chiral, heterocyclic primary amine supplied as a hydrochloride salt . It features a stereodefined (R)-configured oxolane (tetrahydrofuran) ring bearing a primary aminomethyl group at the 3-position, with a molecular weight of 137.61 g/mol and is typically offered at ≥97% purity . As a member of the 3-substituted tetrahydrofuran amine class, this compound serves as a versatile intermediate for introducing a defined chiral center and a polar, rigid scaffold into target molecules, particularly in medicinal chemistry for the synthesis of enzyme inhibitors and receptor modulators .

Why (3R)-oxolan-3-ylmethanamine hydrochloride (CAS 1400744-17-3) Cannot Be Substituted with Racemates or Opposite Enantiomers


In chiral drug discovery, simple substitution of a stereodefined amine building block with its racemate or opposite enantiomer is not scientifically equivalent and can derail a synthesis program. It is well-established that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, and the biological activity of enantiomers can differ significantly [1]. The target compound, (3R)-oxolan-3-ylmethanamine hydrochloride, provides a specific (R)-configuration at the 3-position of the tetrahydrofuran ring. Substituting this with the racemic mixture (CAS 184950-35-4) introduces an equal amount of the (S)-enantiomer, which can lead to reduced potency, altered selectivity, and complex, often unresolvable, biological data during structure-activity relationship (SAR) studies . Furthermore, the (3R) compound's defined stereochemistry ensures a reproducible and predictable vector for molecular growth, which is essential for computational modeling and achieving targeted binding interactions .

Quantitative Differentiation of (3R)-oxolan-3-ylmethanamine hydrochloride (CAS 1400744-17-3) from Structural Analogs and Racemates


Absolute Stereochemical Configuration Confirmed by Independent Analytical Data

The (3R)-oxolan-3-ylmethanamine hydrochloride (CAS 1400744-17-3) possesses a defined stereocenter at the 3-position of the oxolane ring, formally designated as (R)-[1]. Its opposite enantiomer is the (3S)-oxolan-3-ylmethanamine hydrochloride (CAS 1403763-27-8)[2]. This stereochemical distinction is not a trivial specification; it is a fundamental property that dictates the compound's three-dimensional vector and is the primary determinant of its utility in asymmetric synthesis. Suppliers confirm the specific (R)-configuration via stereospecific SMILES notation (`NC[C@H]1CCOC1.Cl`) and a unique InChI Key (`LZHYUVOFRJAJKS-NUBCRITNSA-N`).

Chiral Analysis Enantiomeric Purity Absolute Configuration

Superior Handling and Stability via Hydrochloride Salt Form

(3R)-oxolan-3-ylmethanamine hydrochloride (CAS 1400744-17-3) is supplied as a stable, solid hydrochloride salt with a molecular weight of 137.61 g/mol and is typically stored at room temperature [1]. In contrast, its free base counterpart, (3R)-oxolan-3-ylmethanamine (CAS 1048962-82-8), is a liquid with a lower molecular weight (101.15 g/mol) and a boiling point of 156.0±13.0 °C at 760 mmHg, which can complicate handling, weighing, and storage due to its volatility and potential for absorption of atmospheric CO₂[2].

Drug Discovery Chemical Synthesis Reagent Handling

Verified Purity Standards for Reproducible Synthetic Outcomes

The reproducibility of chemical reactions is directly linked to the purity of starting materials. For (3R)-oxolan-3-ylmethanamine hydrochloride, multiple vendors specify and certify a minimum purity of 97% or greater . Some suppliers, such as Synblock, offer this compound with a purity specification of NLT 98% . This is in contrast to the free base form (CAS 1048962-82-8), where a 95% purity is also commonly supplied, potentially introducing additional variability into synthetic sequences due to the presence of unidentified impurities [1].

Quality Control Reproducibility Synthetic Chemistry

Validated Application Scenarios for (3R)-oxolan-3-ylmethanamine hydrochloride (CAS 1400744-17-3) Based on Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The primary and most validated application for (3R)-oxolan-3-ylmethanamine hydrochloride is as a stereodefined building block in the asymmetric synthesis of complex molecules . Its defined (R)-configuration at the 3-position provides a reliable chiral vector for constructing molecules with specific three-dimensional orientations, which is fundamental for achieving target binding and desired biological activity . This makes it a direct and essential replacement for its (3S) enantiomer or racemate in established or novel synthetic routes where stereochemistry is a critical parameter.

Medicinal Chemistry for Lead Optimization and SAR Studies

Within drug discovery programs, this compound is utilized to introduce a chiral, rigid, and polar oxolane scaffold into lead molecules . The tetrahydrofuran moiety is known to modulate physicochemical properties such as solubility and metabolic stability . The compound's availability as a stable hydrochloride salt ensures consistent and reliable incorporation during SAR campaigns, where precise control over molecular architecture is required to correlate structural modifications with changes in in vitro potency and selectivity .

Development of Novel Ligands for Asymmetric Catalysis

The combination of a primary amine handle and a chiral tetrahydrofuran core makes (3R)-oxolan-3-ylmethanamine hydrochloride a viable precursor for the development of new chiral ligands . The amine group can be easily derivatized to create diverse ligand structures (e.g., amides, imines, ureas) while the oxolane oxygen and defined stereocenter contribute to the ligand's overall chiral environment and its ability to coordinate with metal catalysts, potentially leading to high enantioselectivity in catalytic asymmetric transformations .

Synthesis of Protein Degrader Building Blocks (PROTACs)

The product has been explicitly categorized within the 'Protein Degrader Building Blocks' family, indicating its emerging role in the synthesis of advanced therapeutic modalities like PROTACs [1]. Its defined stereochemistry and amine functionality are key attributes for constructing the linker or ligand portions of these heterobifunctional molecules, where precise spatial orientation is critical for the formation of a functional ternary complex and subsequent target degradation.

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